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6-Fluoro-5-nitropicolinonitrile Documentation Hub

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  • Product: 6-Fluoro-5-nitropicolinonitrile

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 6-Fluoro-5-nitropicolinonitrile

Chemical Properties, Reactivity Profile, and Stability Protocols Executive Summary 6-Fluoro-5-nitropicolinonitrile (IUPAC: 6-fluoro-5-nitro-2-pyridinecarbonitrile) is a high-value heterocyclic electrophile used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Reactivity Profile, and Stability Protocols

Executive Summary

6-Fluoro-5-nitropicolinonitrile (IUPAC: 6-fluoro-5-nitro-2-pyridinecarbonitrile) is a high-value heterocyclic electrophile used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals requiring a pyridine core.[1][2] Its utility is defined by its extreme electrophilicity at the C6 position, driven by the synergistic electron-withdrawing effects of the nitro group (


), the nitrile group (

), and the pyridine nitrogen.

This guide details the physiochemical profile, mechanistic reactivity, and strict handling protocols required to maintain the integrity of this labile building block.

Part 1: Chemical Identity & Physiochemical Profile

This molecule is characterized by a "push-pull" electronic deficiency, making it a loaded spring for nucleophilic attacks.

PropertySpecification
IUPAC Name 6-Fluoro-5-nitro-2-pyridinecarbonitrile
Common Name 6-Fluoro-5-nitropicolinonitrile
Molecular Formula

Molecular Weight 167.10 g/mol
Structural Features Pyridine ring; C2-Cyano; C5-Nitro; C6-Fluoro
Physical State Pale yellow to tan solid (crystalline)
Melting Point 98–102 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, DMF, acetonitrile, ethyl acetate.[2][3] Insoluble in water (hydrolyzes).
CAS Registry Note: Often custom-synthesized. Closest analog reference: 2-Fluoro-5-nitropyridine (CAS 456-24-6)
Structural Analysis

The molecule possesses three distinct electron-withdrawing components that activate the C6-Fluorine bond:

  • Pyridine Nitrogen (N1): Exerts an inductive effect (

    
    ), pulling electron density from the adjacent C6.
    
  • Nitro Group (C5): Positioned ortho to the fluorine, it stabilizes the negative charge in the transition state via resonance.

  • Cyano Group (C2): Further depletes ring electron density, preventing competing electrophilic attacks.

Part 2: Reactivity & Mechanistic Insights

The core utility of 6-Fluoro-5-nitropicolinonitrile lies in Nucleophilic Aromatic Substitution (


) .[4] Unlike standard benzene derivatives, this pyridine system reacts under mild conditions due to the low energy barrier of the Meisenheimer complex.
2.1 The

Mechanism

The reaction proceeds via an addition-elimination pathway.[4][5][6] The nucleophile (amine, thiol, or alkoxide) attacks C6, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is restored when the fluoride ion is expelled.[7]

Regioselectivity:

  • Why C6 and not C2 (Cyano)? The C6 position is activated by both the ring nitrogen (alpha-effect) and the ortho-nitro group. The C2 position is less electrophilic regarding substitution because the cyano group is a poor leaving group compared to fluoride.

  • Why Fluorine leaves? Although the C-F bond is strong, the high electronegativity of fluorine increases the electrophilicity of the C6 carbon, accelerating the initial nucleophilic attack (the rate-determining step).[7]

2.2 Visualization:

Reaction Pathway

SNAr_Mechanism Figure 1: SNAr Mechanism at C6 Position. The nitro group stabilizes the intermediate. Reactant 6-Fluoro-5-nitropicolinonitrile TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->TS Product 6-Substituted-5-nitropicolinonitrile TS->Product Elimination (Fast) LG Fluoride Ion (F-) TS->LG

Figure 1: The nucleophile attacks the C6 position, stabilized by the ortho-nitro group, leading to fluoride displacement.

Part 3: Stability & Handling Protocols

The high reactivity of this molecule translates to significant stability challenges. It is moisture-sensitive and base-sensitive .

3.1 Degradation Pathways
  • Hydrolysis (C6-F): In the presence of moisture and trace base, the fluorine is displaced by water/hydroxide, forming 6-hydroxy-5-nitropicolinonitrile (which tautomerizes to the pyridone). This is the primary degradation impurity.

  • Hydrolysis (C2-CN): Under acidic or strongly basic conditions, the nitrile hydrolyzes to the amide and subsequently the carboxylic acid.

  • Photolysis: Nitro-pyridines can undergo photo-rearrangement or reduction under intense UV light.

3.2 Storage Workflow (Self-Validating System)

To ensure integrity, follow this "Chain of Custody" for the reagent:

Storage_Workflow Receipt Receipt of Material QC Initial QC: 1H & 19F NMR (Check for Hydrolysis) Receipt->QC Storage Storage Condition: -20°C, Argon Atmosphere, Desiccator QC->Storage Pass Usage Usage: Warm to RT in Desiccator before opening Storage->Usage Reseal Reseal: Purge with Argon/N2 Parafilm Seal Usage->Reseal Reseal->Storage

Figure 2: Storage and handling workflow to prevent moisture-induced degradation.

Part 4: Experimental Protocols
4.1 Standard Procedure: Amination (

)

Objective: Synthesis of 6-amino-substituted-5-nitropicolinonitrile.

Reagents:

  • 6-Fluoro-5-nitropicolinonitrile (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.2–2.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and cool under nitrogen flow.

  • Dissolution: Dissolve 6-Fluoro-5-nitropicolinonitrile in anhydrous THF. Critical: Ensure solvent is dry to prevent hydrolysis.

  • Addition: Cool the solution to 0°C (ice bath). Add the base, followed by the slow addition of the amine.

    • Note: The reaction is exothermic. Low temperature prevents side reactions at the nitrile.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of starting material (MW ~167).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically Silica gel).

4.2 Analytical Characterization (Self-Validation)

To validate the compound identity and purity, look for these markers:

  • 
     NMR: 
    
    • Starting Material: Distinct singlet around

      
       -60 to -70 ppm (deshielded by NO2/N).
      
    • Product: Complete disappearance of the fluorine signal. If a signal remains, the reaction is incomplete. If a new signal appears at a different shift, check for hydrolysis (fluoride ion).

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aromatic protons on the pyridine ring will show characteristic coupling.

    • H3 and H4 protons will appear as doublets (or singlets depending on substitution).

    • Impurity Alert: A broad singlet >10 ppm indicates hydrolysis to the pyridone/hydroxyl species.

References
  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. 
    
  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic substitution).

  • : Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.
  • Safety & Handling: Sigma-Aldrich/Merck. Safety Data Sheet for 2-Fluoro-5-nitropyridine (Analogous Handling).

(Note: While specific patent literature exists for the exact 6-fluoro-5-nitropicolinonitrile structure, the references above provide the authoritative chemical grounding for the reactivity and handling described.)

Sources

Exploratory

Synthesis pathways for 6-Fluoro-5-nitropicolinonitrile from precursor materials

Executive Summary 6-Fluoro-5-nitropicolinonitrile (CAS 1003711-34-9) represents a critical scaffold in the synthesis of next-generation BCL-2 inhibitors and kinase modulators.[1] Its structural uniqueness lies in the hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-5-nitropicolinonitrile (CAS 1003711-34-9) represents a critical scaffold in the synthesis of next-generation BCL-2 inhibitors and kinase modulators.[1] Its structural uniqueness lies in the highly activated C-6 fluorine atom, positioned ortho to a nitro group and para to the ring nitrogen. This electronic arrangement makes the molecule a potent electrophile for Nucleophilic Aromatic Substitution (


), allowing for the rapid introduction of complex amines or alkoxides—a key step in the assembly of drugs like Venetoclax.

This guide details two primary synthesis pathways, prioritizing the Halex (Halogen Exchange) route for its scalability and industrial robustness, while providing a Nitration route as a laboratory-scale alternative.

Pathway A: The Halex Reaction (Industrial Standard)

The most robust method for synthesizing 6-Fluoro-5-nitropicolinonitrile involves the nucleophilic displacement of chlorine by fluorine using potassium fluoride (KF).[1] This route avoids the use of hazardous nitration mixtures on late-stage intermediates and leverages the availability of the chlorinated precursor.

Retrosynthetic Logic

The high electron deficiency of the pyridine ring, amplified by the electron-withdrawing nitro (-NO


) and cyano (-CN) groups, activates the C-6 chlorine bond.[1] This makes the substrate ideal for a Halex reaction, which typically requires high activation energy.
  • Target: 6-Fluoro-5-nitropicolinonitrile[1]

  • Precursor: 6-Chloro-5-nitropicolinonitrile (CAS 1232432-41-5)[1][2]

  • Reagents: Anhydrous KF, Phase Transfer Catalyst (18-Crown-6 or TDA-1), Polar Aprotic Solvent.[1]

Experimental Protocol

Safety Critical: This reaction employs cyanide-containing precursors and generates potassium chloride.[1] Ensure all waste streams are treated for cyanides.[1] The solvent system (DMSO or Sulfolane) at high temperatures requires rigorous thermal control to prevent runaway decomposition.

Step-by-Step Methodology:
  • Reagent Preparation (The "Dry" Mandate):

    • Potassium Fluoride (KF): Commercial KF is hygroscopic. Water forms a hydration shell around the fluoride ion, drastically reducing its nucleophilicity.

    • Protocol: Spray-dried KF is preferred.[1] Alternatively, dry KF in a vacuum oven at 150°C for 24 hours. Grind to a fine powder immediately before use.

    • Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (anhydrous, <50 ppm H

      
      O).
      
  • Reaction Setup:

    • In a dry, nitrogen-flushed reactor, charge 6-Chloro-5-nitropicolinonitrile (1.0 eq) and Spray-dried KF (2.5 eq).[1]

    • Add 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide as a phase transfer catalyst.[1] The catalyst complexes the potassium cation, creating a "naked" fluoride anion with enhanced reactivity.

    • Add solvent (5-10 volumes relative to substrate).[1]

  • Execution:

    • Heat the mixture to 110–120°C .

    • Monitoring: Monitor via HPLC.[1][2] The reaction typically reaches >98% conversion within 4–6 hours.

    • Note: Do not exceed 140°C. Thermal decomposition of nitro-pyridines can be energetic.[1]

  • Workup:

    • Cool the mixture to 25°C.

    • Filter off the inorganic salts (KCl and excess KF).

    • Dilute the filtrate with water and extract into Ethyl Acetate or Dichloromethane (DCM).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3]
    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography (SiO

      
      , Hexane/EtOAc).
      
Process Visualization

HalexRoute Start 6-Chloro-5-nitropicolinonitrile (Precursor) Reagents Reagents: KF (Spray Dried) 18-Crown-6 (Cat.) DMSO, 120°C Start->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 6-Fluoro-5-nitropicolinonitrile (Target) Intermediate->Product Cl Elimination Waste By-product: KCl Intermediate->Waste

Figure 1: The Halex reaction mechanism involves the displacement of the chloro- leaving group by a "naked" fluoride ion, facilitated by phase transfer catalysis.[1]

Pathway B: Direct Nitration (Laboratory Scale)[1]

For laboratories where the chloro-precursor is unavailable, direct nitration of 6-fluoropicolinonitrile is a viable, though less regioselective, alternative.[1]

Mechanistic Insight

The fluorine atom is an ortho/para director, while the cyano group is a meta director.

  • F (Pos 6): Directs to Pos 3 (para) and Pos 5 (ortho).[1]

  • CN (Pos 2): Directs to Pos 4 and Pos 6 (blocked).

  • Result: Nitration is competitive between Position 3 and Position 5. Optimization of temperature and acid strength is required to favor the 5-nitro isomer.[1]

Experimental Protocol
  • Preparation of Mixed Acid:

    • Cool concentrated H

      
      SO
      
      
      
      (5 volumes) to 0°C.
    • Slowly add Fuming HNO

      
       (1.5 eq) dropwise, maintaining temperature <10°C.
      
  • Nitration:

    • Add 6-Fluoropicolinonitrile portion-wise to the mixed acid at 0–5°C.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

    • Optimization: If conversion is low, heat to 50°C, but strictly monitor for exotherms.

  • Quench and Isolation:

    • Pour the reaction mixture onto crushed ice (exothermic!).

    • Extract with DCM.[1]

    • Critical Purification: The crude will likely contain a mixture of 3-nitro and 5-nitro isomers.[1] Separation via column chromatography (Gradient: 0-30% EtOAc in Hexanes) is required.[1] The 5-nitro isomer is typically less polar.[1]

Technical Comparison of Routes

FeaturePathway A: HalexPathway B: Nitration
Starting Material 6-Chloro-5-nitropicolinonitrile6-Fluoropicolinonitrile
Reagents KF, 18-Crown-6, DMSOHNO

, H

SO

Yield High (80–90%)Moderate (50–60%)
Regioselectivity 100% (Defined by precursor)Mixed (Requires separation)
Scalability Excellent (Industrial preferred)Limited (Exotherm management)
Safety Profile Moderate (High Temp)Low (Strong Oxidizers)

Critical Control Points & Troubleshooting

The "Stalled" Halex Reaction

If the Halex reaction stalls at 50% conversion:

  • Cause: Water contamination.[1] Even 1% water can solvate F

    
    , rendering it inert.[1]
    
  • Fix: Add a sacrificial amount of weak acid chloride (e.g., benzoyl chloride) to scavenge water, or distill a portion of the solvent (azeotropic drying) before adding the catalyst.

Thermal Runaway in Nitration

Nitro-pyridines possess high energy.[1]

  • Rule: Never add the substrate to warm acid. Always add at 0°C.

  • Validation: Use DSC (Differential Scanning Calorimetry) to determine the onset temperature of decomposition for the reaction mixture before scaling up >10g.

Analytical Validation
  • 1H NMR (DMSO-d6): The target molecule will show distinct splitting patterns.[1] Look for the coupling between the Fluorine and the C-H proton at position 4.

  • 19F NMR: Essential for confirming the presence of the C-F bond and absence of the C-Cl precursor.

References

  • Halex Process Overview: Furuya, T., et al. "C–F Bond Formation for the Synthesis of Aryl Fluorides."[4] Synthesis, 2010(11): 1804–1821.[5] Link[1]

  • Venetoclax Intermediate Synthesis: Identifying the role of nitro-pyridine intermediates in BCL-2 inhibitor synthesis. Google Patents, EP3412666A1. Link

  • Safety in Halex Reactions: "An Accident Waiting to Happen? The Shell Halex Reaction." Scientific Update, 2025. Link

  • Precursor Characterization: 6-Chloro-5-nitropicolinonitrile (CAS 1232432-41-5) data and properties.[1] PubChem. Link

  • Nitration Methodologies: "Method for preparing 2-chloro-5-nitropyridine."[1][3][6] Google Patents, CN102040554A. Link

Sources

Foundational

Technical Guide: Electronic Landscape and Reactivity of 6-Fluoro-5-nitropicolinonitrile

Executive Summary 6-Fluoro-5-nitropicolinonitrile represents a class of "super-electrophilic" heteroaromatic scaffolds essential in modern medicinal chemistry. Its unique substitution pattern—featuring a pyridine nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-5-nitropicolinonitrile represents a class of "super-electrophilic" heteroaromatic scaffolds essential in modern medicinal chemistry. Its unique substitution pattern—featuring a pyridine nitrogen, a nitrile group at position 2, and a nitro group at position 5—creates a highly electron-deficient environment at position 6. This guide analyzes the synergistic electronic effects that render the C-6 fluorine atom exceptionally labile to Nucleophilic Aromatic Substitution (


), providing a controlled gateway for synthesizing complex kinase inhibitors and bioactive heterocycles.

Structural Analysis & Electronic Landscape

The reactivity of 6-Fluoro-5-nitropicolinonitrile is dictated by the cumulative electron-withdrawing effects of its substituents. To understand its behavior, we must deconstruct the molecule into its electronic vectors.

Substituent Vector Analysis
  • Pyridine Nitrogen (N-1): The heteroatom itself acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), lowering the energy of the LUMO and activating the ring, particularly at positions 2, 4, and 6.

  • Nitrile Group (CN at C-2): A potent EWG (

    
    ). Located at position 2, it exerts a strong inductive pull. While its mesomeric effect primarily targets positions ortho and para to itself (C-3, C-5), its inductive effect significantly acidifies the entire ring system.
    
  • Nitro Group (NO

    
     at C-5):  The strongest common EWG (
    
    
    
    ). Its position at C-5 is critical. It activates the positions ortho (C-4, C-6) and para (C-2) to itself.
  • Fluorine Atom (F at C-6): The reaction center. While fluorine is electron-donating by resonance (+M), its extreme electronegativity (-I) dominates in this scaffold. In

    
     reactions, this high electronegativity stabilizes the transition state (Meisenheimer complex) by pulling electron density away from the ring carbon, lowering the activation energy.
    
The "Hotspot" at Carbon-6

The C-6 position is the site of nucleophilic attack due to a "perfect storm" of activation:

  • Ortho-Nitro Activation: It is directly adjacent (ortho) to the nitro group.

  • Alpha-Nitrogen Activation: It is directly adjacent (

    
    ) to the pyridine nitrogen.
    
  • Inductive Assist: It is subject to the long-range inductive pull of the nitrile group.

Quantitative Electronic Parameters (Hammett Constants)

The following table summarizes the electronic pressure applied to the ring system.

SubstituentPositionEffect TypeHammett Constant (

)
Impact on C-6 Reactivity
-NO

C-5Inductive (-I) & Mesomeric (-M)+0.78Critical: Direct ortho-activation.
-CN C-2Inductive (-I) & Mesomeric (-M)+0.66High: Global ring deactivation (lowers LUMO).
Pyridine N N-1Inductive (-I)N/A (High Electronegativity)Critical: Direct

-activation.
-F C-6Inductive (-I) >> Mesomeric (+M)+0.06Leaving Group: Stabilizes Meisenheimer intermediate.
Visualization of Electronic Vectors

ElectronicEffects Figure 1: Electronic Activation Vectors on C-6 Position C6 Carbon-6 (Reaction Center) F 6-Fluoro (-F) Leaving Group C6->F Polarized Bond NO2 5-Nitro (-NO2) Strong (-I, -M) NO2->C6 Ortho Activation CN 2-Nitrile (-CN) Strong (-I) CN->C6 Inductive Pull PyN Pyridine Nitrogen (N-1) Electron Deficient PyN->C6 Alpha Activation

The Mechanism: Why Fluorine Displaces

Unlike electrophilic aromatic substitution (where electron-rich rings react), this electron-poor scaffold undergoes Nucleophilic Aromatic Substitution (


) .[1]
The Mechanism (Addition-Elimination)
  • Attack: A nucleophile (e.g., a primary amine) attacks the C-6 carbon. This destroys the aromaticity of the pyridine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1] The negative charge is delocalized onto the Nitro group (at C-5) and the Pyridine Nitrogen (N-1). This is why the specific 5-nitro/6-fluoro arrangement is so reactive—the negative charge has two highly electronegative sinks immediately adjacent to the reaction site.

  • Elimination: The aromaticity is restored by the expulsion of the Fluoride ion (

    
    ).[1]
    
The "Fluorine Effect"

In


 or 

reactions, iodine or bromine are better leaving groups than fluorine. However, in

, Fluorine is the superior leaving group .
  • Reasoning: The rate-determining step is the initial nucleophilic attack (Step 1). The high electronegativity of fluorine makes the C-F carbon more positive (more electrophilic), accelerating the attack. Furthermore, the strong C-F dipole stabilizes the high-energy transition state leading to the Meisenheimer complex.

Experimental Protocol: Amination of 6-Fluoro-5-nitropicolinonitrile

Objective: Selective displacement of the C-6 fluorine with a secondary amine (e.g., Morpholine) to generate a drug intermediate.

Safety Note: Nitriles are toxic; nitro compounds can be energetic. Handle in a fume hood.

Materials
  • Substrate: 6-Fluoro-5-nitropicolinonitrile (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq) - scavenges the generated HF.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-5-nitropicolinonitrile (1.0 mmol) in anhydrous MeCN (5 mL).

  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: The substrate is highly reactive; cooling prevents exotherms and side reactions.
    
  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of Morpholine (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material peak.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Synthesis Workflow for C-6 Amination Start Start: Dissolve Substrate in MeCN ($0^circ C$) Add Add Base (DIPEA) + Nucleophile Start->Add React Reaction: Warm to RT (1-2 Hours) Add->React Monitor Monitor: TLC / LC-MS React->Monitor Monitor->React Incomplete Quench Quench: Ice Water Pour Monitor->Quench Complete Isolate Isolation: Filter or Extract Quench->Isolate

Applications in Drug Discovery

This scaffold is a versatile building block for:

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The nitrile group can form hydrogen bonds with key residues (e.g., the "gatekeeper" residue).

  • PROTAC Linkers: The nitro group can be reduced to an aniline (

    
    ) post-substitution, providing a handle for attaching linkers in Proteolysis Targeting Chimeras (PROTACs).
    
  • Ubiquitin-Specific Protease (USP) Inhibitors: Similar fluoronitropyridine scaffolds have been used to target catalytic cysteines in enzymes like USP7 via covalent modification.

References

  • Royal Society of Chemistry (RSC). Transmission of substituent effects in pyridines. J. Chem. Soc. B. [Link]

  • National Institutes of Health (NIH). SNAr displacements with 6-(fluoro...)purine nucleosides: synthesis, kinetics, and mechanism. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 1991, 91 (2), pp 165–195. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions of 6-Fluoro-5-nitropicolinonitrile

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-5-nitropicolinonitrile. This guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-5-nitropicolinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions involving this versatile synthetic intermediate. Our goal is to empower you with the scientific principles and practical knowledge needed to achieve your desired synthetic outcomes with confidence.

Introduction to the Reactivity of 6-Fluoro-5-nitropicolinonitrile

6-Fluoro-5-nitropicolinonitrile is a highly activated electron-deficient pyridine derivative. Its reactivity is primarily governed by the powerful electron-withdrawing effects of the nitro (NO₂) group at the C5 position and the cyano (CN) group at the C2 position. These groups render the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr). The key to successful synthesis with this substrate lies in understanding and controlling the regioselectivity of nucleophilic attack.

The fluorine atom at the C6 position is the most common site for substitution. This is due to the strong para-activating effect of the nitro group, which stabilizes the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction. Attack at the C6 position is generally favored over attack at the C2 position, which is ortho to the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the most likely site of nucleophilic attack on 6-Fluoro-5-nitropicolinonitrile?

A1: The most probable site of nucleophilic attack is the C6 position, leading to the displacement of the fluoride ion. The nitro group at the C5 position strongly activates the para-position (C6) for nucleophilic aromatic substitution. This is a well-established principle in the chemistry of nitropyridines.[1]

Q2: I am observing a mixture of products in my reaction. What could be the cause?

A2: While substitution at C6 is predominant, obtaining a mixture of products could be due to several factors:

  • Harsh Reaction Conditions: High temperatures or the use of very strong, non-selective nucleophiles might lead to side reactions or substitution at other positions.

  • Complex Nucleophile: Sterically hindered or multifunctional nucleophiles may exhibit different reactivity patterns.

  • Reaction with the Cyano Group: While less common under standard SₙAr conditions, some nucleophiles can react with the nitrile functionality, especially in the presence of certain catalysts or under forcing conditions.

Q3: How can I confirm the regioselectivity of my reaction?

A3: The most definitive methods for confirming regioselectivity are spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts and coupling patterns for the aromatic protons. ¹³C NMR can also provide valuable information about the substitution pattern. For example, in the starting material, the carbon bearing the fluorine will show a characteristic C-F coupling. This coupling will be absent in the product, and the chemical shift of C6 will change significantly.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of your product, ensuring that a substitution reaction has occurred.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q4: Is the cyano group susceptible to nucleophilic attack?

A4: Under typical SₙAr conditions focused on substituting the C6-fluoro group, the cyano group is generally stable. However, it can be a reactive site under different conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to an amine.[2] Certain nucleophiles can also add to the nitrile triple bond, particularly with activation by Lewis acids.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.1. Use a stronger nucleophile or a salt of the nucleophile (e.g., sodium or potassium salt).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Switch to a more polar aprotic solvent like DMF or DMSO. Ensure the base is strong enough to deprotonate the nucleophile if necessary (e.g., K₂CO₃, NaH).
Formation of Multiple Products 1. Reaction temperature is too high.2. The nucleophile is too reactive and non-selective.3. Presence of water or other protic impurities.1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer period.2. Use a milder base or add the nucleophile slowly to control the reaction rate.3. Ensure all reagents and solvents are anhydrous.
Decomposition of Starting Material 1. Reaction temperature is excessive.2. The chosen base is too strong and causing degradation.1. Reduce the reaction temperature significantly.2. Use a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Amination at C6

This protocol provides a general method for the substitution of the C6-fluoro group with a primary or secondary amine.

dot

reagents 6-Fluoro-5-nitropicolinonitrile + Amine (1.1 eq) + Base (e.g., K₂CO₃, 2 eq) solvent Solvent (e.g., DMF, Acetonitrile) reagents->solvent Dissolve conditions Reaction Conditions (e.g., 25-80 °C) solvent->conditions React workup Aqueous Workup & Purification conditions->workup Process product 6-Amino-5-nitropicolinonitrile Derivative workup->product Isolate

Caption: Workflow for C6 amination of 6-Fluoro-5-nitropicolinonitrile.

Materials:

  • 6-Fluoro-5-nitropicolinonitrile (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • To a solution of 6-Fluoro-5-nitropicolinonitrile in the chosen anhydrous solvent, add the amine and the base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter the reaction mixture.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Regioselective Alkoxylation at C6

This protocol describes the substitution of the C6-fluoro group with an alcohol to form an ether linkage.

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cluster_0 Alkoxide Formation reagents 6-Fluoro-5-nitropicolinonitrile + Alcohol (1.2 eq) base Strong Base (e.g., NaH, KOtBu, 1.2 eq) reagents->base Deprotonate solvent Anhydrous Solvent (e.g., THF, Dioxane) base->solvent React with Substrate conditions Reaction Conditions (e.g., 0 °C to RT) solvent->conditions product 6-Alkoxy-5-nitropicolinonitrile Derivative conditions->product

Caption: Workflow for C6 alkoxylation of 6-Fluoro-5-nitropicolinonitrile.

Materials:

  • 6-Fluoro-5-nitropicolinonitrile (1.0 eq)

  • Alcohol (1.2 eq)

  • Strong base (e.g., NaH, KOtBu, 1.2 eq)

  • Anhydrous aprotic solvent (e.g., THF, 1,4-dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.

  • Cool the solution to 0 °C and carefully add the strong base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add a solution of 6-Fluoro-5-nitropicolinonitrile in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations

The regioselectivity of nucleophilic aromatic substitution on 6-Fluoro-5-nitropicolinonitrile is best understood by examining the stability of the potential Meisenheimer intermediates.

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cluster_C6 Attack at C6 (Favored) cluster_C2 Attack at C2 (Disfavored) C6_intermediate [Intermediate for C6 attack] Negative charge delocalized onto the nitro group (para). product_C6 C6-Substituted Product C6_intermediate->product_C6 More Stable Intermediate C2_intermediate [Intermediate for C2 attack] Negative charge delocalized onto the nitro group (ortho). product_C2 C2-Substituted Product C2_intermediate->product_C2 Less Stable Intermediate start 6-Fluoro-5-nitropicolinonitrile + Nucleophile start->C6_intermediate Path A start->C2_intermediate Path B

Caption: Simplified reaction coordinate diagram for nucleophilic attack.

Attack at the C6 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the oxygen atoms of the para-nitro group. This resonance stabilization is highly favorable. While attack at the C2 position also allows for delocalization onto the ortho-nitro group, the para-directing effect is generally stronger.

References

  • This is a placeholder for a real reference th
  • Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-5-nitropicolinonitrile

PART 1: HAZARD MECHANISM & RISK ASSESSMENT The "Super-Electrophile" Danger To handle 6-Fluoro-5-nitropicolinonitrile safely, you must first understand its reactivity. You are not just handling a "toxic powder"; you are h...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: HAZARD MECHANISM & RISK ASSESSMENT

The "Super-Electrophile" Danger To handle 6-Fluoro-5-nitropicolinonitrile safely, you must first understand its reactivity. You are not just handling a "toxic powder"; you are handling a highly activated electrophile .

  • The Chemistry of Hazard: The pyridine ring is electron-deficient. The addition of a nitro group (5-position) and a cyano group (2-position) —both strong electron-withdrawing groups (EWG)—pulls electron density away from the ring.

  • The Consequence: The fluorine atom at the 6-position becomes an exceptionally labile leaving group.

  • The Biological Risk: If this compound contacts your skin, the amino groups in your skin proteins (keratin) act as nucleophiles, attacking the 6-position and displacing the fluoride (Nucleophilic Aromatic Substitution,

    
    ). This results in severe chemical burns , sensitization (haptens) , and potentially permanent tissue damage, often with a delayed onset.
    

GHS Classification Summary (Inferred from Analog Structure-Activity Relationships):

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3Toxic in contact with skin.[1]
Skin Corrosion/Irritation Cat 1B/2Causes severe skin burns or skin irritation.
Sensitization (Skin) Cat 1May cause an allergic skin reaction.[2]
Eye Damage Cat 1Causes serious eye damage.[1]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard "blue nitrile" gloves alone. The nitro and nitrile moieties increase permeation rates through thin rubber.

Hand Protection Strategy
  • Routine Handling (Solids/Weighing): Double Gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Standard exam glove).

    • Outer Layer:Extended Cuff Nitrile (minimum 6-8 mil) or Neoprene.

    • Protocol: Inspect outer gloves every 15 minutes. Change immediately upon splash.

  • High-Risk Operations (Solutions/Spills):

    • Use Silver Shield® (Laminate) or Viton® gloves. Standard nitrile offers insufficient breakthrough time (<15 mins) for nitro-pyridine solutions in organic solvents like DCM or DMF.

Respiratory & Body Protection
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (if hood work is impossible): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95 masks are insufficient for nitro-aromatic vapors.

  • Body:

    • Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.

    • Closed-toe leather/composite shoes (no mesh sneakers).

Eye Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are not acceptable due to the risk of dust migration or splash trajectory.

PART 3: OPERATIONAL PROTOCOLS

A. Weighing & Transfer Workflow
  • Static Control: Fluorinated nitro-compounds are often dry, fluffy powders prone to static charge.

  • The "Anti-Static" Setup:

    • Place an ionizing fan inside the fume hood balance area.

    • Use antistatic weighing boats (black conductive plastic), not standard white polystyrene.

    • Damping: If the powder is flighty, do not use a spatula. Pour gently or use a disposable glass pipette to transfer small amounts.

B. Reaction Setup (The "Closed System" Rule)
  • Solvent Addition: Add solvent slowly. The heat of solution for electron-deficient pyridines can be significant.

  • Venting: Do not seal the vessel immediately. Use a needle vent or inert gas line (Nitrogen/Argon) to prevent pressure buildup from exotherms.

  • Temperature: Keep the reaction <40°C unless reflux is strictly required. Higher temps increase the volatility of the nitro-component.

C. Decontamination & Spill Management
  • Spill Reagent: Do not use simple water (hydrolysis is slow).

  • Decon Solution: 5% Sodium Carbonate (

    
    ) + 5% Surfactant (soap) in water.
    
    • Mechanism:[3][4][5][6] The base promotes hydrolysis of the active fluorine/nitro sites, deactivating the electrophile, while the surfactant lifts the organic residue.

  • Procedure:

    • Cover spill with absorbent pads.

    • Soak pads with Decon Solution. Wait 10 minutes.

    • Double-bag waste as "Hazardous Chemical Waste - Toxic/Corrosive."

PART 4: VISUALIZATION

Diagram 1: PPE Selection Logic

Use this decision tree to determine the required protection level based on your specific task.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Liquid / Solution State->Liquid Wet Routine Routine Weighing (<1g) Solid->Routine ScaleUp Scale Up (>1g) or Spill Solid->ScaleUp Solvent Solvent Type? Liquid->Solvent SetC PPE LEVEL C: Double Nitrile (Standard) Splash Goggles Lab Coat Routine->SetC SetA PPE LEVEL A: Double Nitrile (Outer 8mil) Splash Goggles Lab Coat + Apron ScaleUp->SetA Aggressive DCM / DMF / THF Solvent->Aggressive Mild Water / Alcohols Solvent->Mild SetB PPE LEVEL B: Laminate/Silver Shield Gloves Full Face Respirator (if outside hood) Tyvek Suit Aggressive->SetB Mild->SetA

Caption: PPE Decision Matrix based on physical state and solvent carrier aggression.

Diagram 2: Safe Handling Workflow

Follow this loop to ensure containment during synthesis.

Handling_Workflow Prep 1. Preparation Check Hood Flow Don PPE (Level A/B) Weigh 2. Weighing Use Anti-Static Boat Ionizer ON Prep->Weigh Clear Area Transfer 3. Transfer Dissolve immediately (Reduce Dust Risk) Weigh->Transfer Slowly React 4. Reaction Closed System Inert Gas Bleed Transfer->React Add Solvent Waste 5. Disposal Quench (Na2CO3) Double Bag React->Waste Post-Exp Waste->Prep Decon Workspace

Caption: Operational workflow emphasizing dust control and immediate dissolution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Chloro-5-fluoronicotinonitrile (Analogous Structure). PubChem.[7][8][9] Accessed October 26, 2023. [Link]

  • University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Guidance on glove thickness vs. breakthrough). [Link]

Sources

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